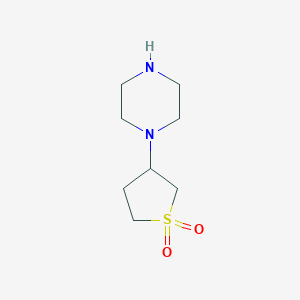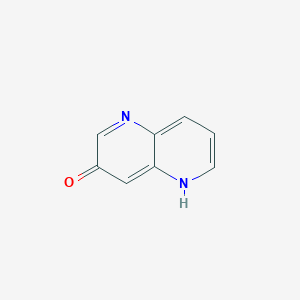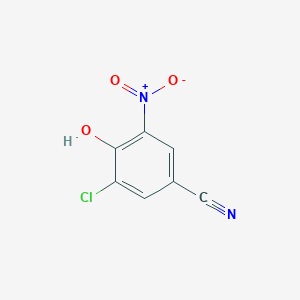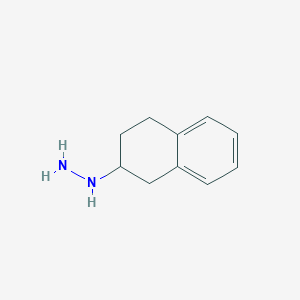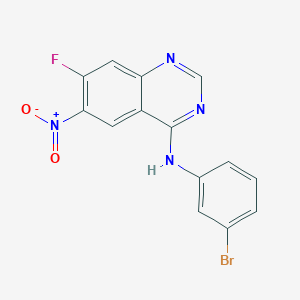
N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Übersicht
Beschreibung
This would typically include the compound’s molecular formula, molecular weight, and possibly its structure. The compound’s name suggests it contains a quinazolin-4-amine group, a bromophenyl group, a fluorine atom, and a nitro group.
Synthesis Analysis
This would involve a detailed description of the chemical reactions used to synthesize the compound. It would include the starting materials, reaction conditions, and the sequence of reactions.Molecular Structure Analysis
This could involve techniques such as X-ray crystallography or NMR spectroscopy to determine the precise 3D structure of the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. This could include its reactivity with various reagents, its stability under different conditions, and any catalytic activity it might have.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectroscopic properties.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Methods : N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine and similar compounds can be synthesized using methods such as Suzuki coupling and Cadogan cyclization. These methods are used to create fluorescent indazolo[3,2-a]isoquinolin-6-amines, which are derivatives of quinazoline (Balog, Riedl, & Hajos, 2013).
- Solid Phase Synthesis : Solid phase synthesis techniques have been developed for quinazoline derivatives, using compounds like N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid (Wang, Song, Dixon, Kurth, & Lam, 2005).
Potential Medical and Biological Applications
- Tumor Detection : Certain quinazoline derivatives, including those similar to N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine, have been studied as potential PET imaging agents for tumor detection. These compounds showed promising results in terms of concentration accumulation in tumors and fast clearance from muscle and blood (Chen et al., 2012).
- Cytotoxicity and Anticancer Properties : Indole-aminoquinazoline hybrids, which are structurally related to N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine, have shown cytotoxicity against various cancer cell lines. These compounds have been evaluated for their ability to induce apoptosis in cancer cells and inhibit epidermal growth factor receptor (EGFR) (Mphahlele, Mmonwa, Aro, McGaw, & Choong, 2018).
Fluorescence and Chemical Analysis
- Fluorescence Properties : Some quinazoline derivatives, including those structurally similar to N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine, have been studied for their fluorescence properties. These properties are valuable for various analytical and imaging applications (Kadrić, Motyka, Džubák, Hajdůch, & Soural, 2014).
Antibacterial Properties
- Antibacterial Applications : Research has been conducted on the synthesis and antibacterial properties of 8-nitrofluoroquinolone derivatives, which are related to N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine. These studies revealed significant antibacterial activity against both gram-positive and gram-negative strains (Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007).
Safety And Hazards
This would involve studying the compound’s toxicity, both acute and chronic. It could also involve studying its environmental impact.
Zukünftige Richtungen
This could involve proposing further studies to better understand the compound’s properties or to find new applications for it.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN4O2/c15-8-2-1-3-9(4-8)19-14-10-5-13(20(21)22)11(16)6-12(10)17-7-18-14/h1-7H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRQBIBULHKTIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

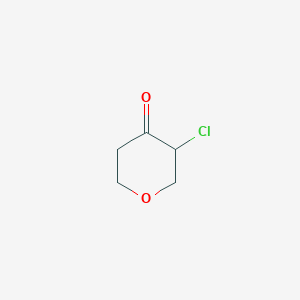
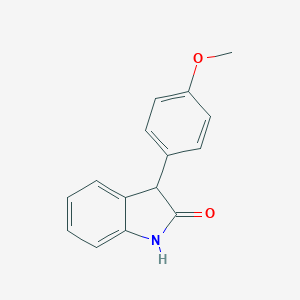
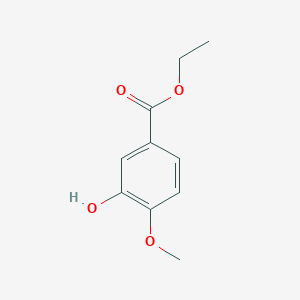
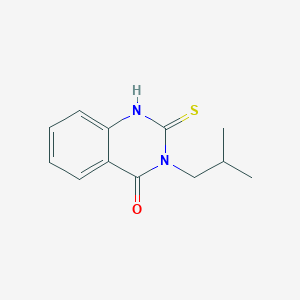
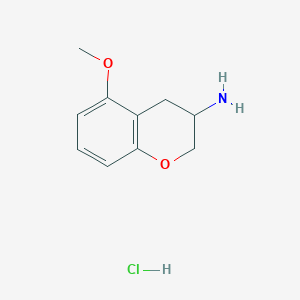
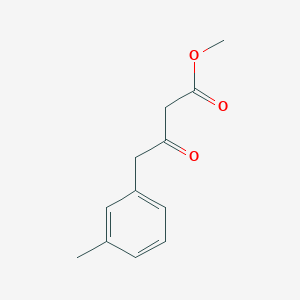
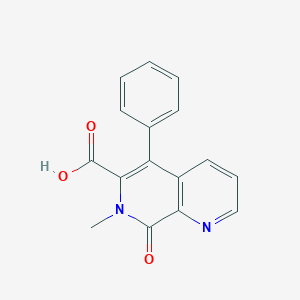
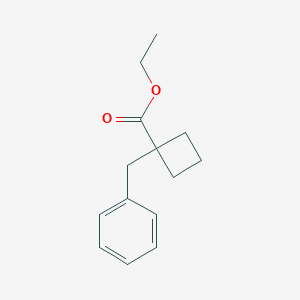
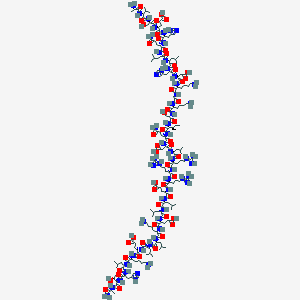
![2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide](/img/structure/B169150.png)
